8-Bromobicyclo[5.1.0]octane
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Overview
Description
8-Bromobicyclo[510]octane is a bicyclic organic compound characterized by a bromine atom attached to a bicyclo[510]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Bromobicyclo[5.1.0]octane can be synthesized through the bromination of bicyclo[5.1.0]octane. One common method involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions . Another approach involves the use of silver perchlorate-promoted solvolysis of halogenocyclopropane intermediates .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of bromination and solvolysis reactions can be scaled up for industrial applications. The choice of reagents, solvents, and reaction conditions would be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
8-Bromobicyclo[5.1.0]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Elimination Reactions: Heating with water can lead to the elimination of hydrogen bromide (HBr), forming an alkene.
Reduction Reactions: The compound can be reduced to form bicyclo[5.1.0]octane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Elimination: Heating with water or alcohols under reflux conditions.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of various substituted bicyclo[5.1.0]octane derivatives.
Elimination: Formation of alkenes.
Reduction: Formation of reduced bicyclo[5.1.0]octane derivatives.
Scientific Research Applications
8-Bromobicyclo[5.1.0]octane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromobicyclo[5.1.0]octane involves its reactivity due to the strained bicyclic structure and the presence of the bromine atom. The bromine atom can participate in nucleophilic substitution and elimination reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
8,8-Dibromobicyclo[5.1.0]octane: Undergoes similar reactions but with two bromine atoms.
8-Oxabicyclo[5.1.0]octane: Contains an oxygen atom instead of bromine, leading to different reactivity.
9,9-Dibromobicyclo[6.1.0]nonane: A larger bicyclic compound with different ring strain and reactivity.
Uniqueness
8-Bromobicyclo[51
Properties
CAS No. |
62653-31-0 |
---|---|
Molecular Formula |
C8H13Br |
Molecular Weight |
189.09 g/mol |
IUPAC Name |
8-bromobicyclo[5.1.0]octane |
InChI |
InChI=1S/C8H13Br/c9-8-6-4-2-1-3-5-7(6)8/h6-8H,1-5H2 |
InChI Key |
RDEWJNLWKSBRBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C2Br)CC1 |
Origin of Product |
United States |
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